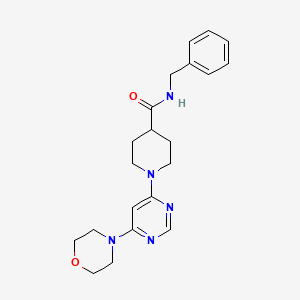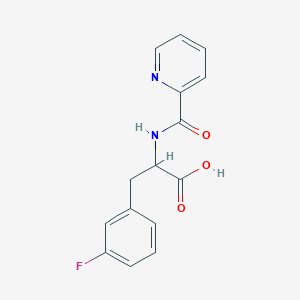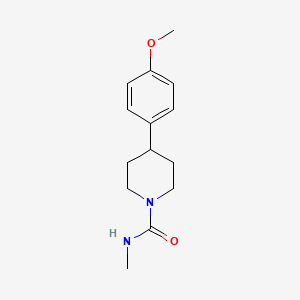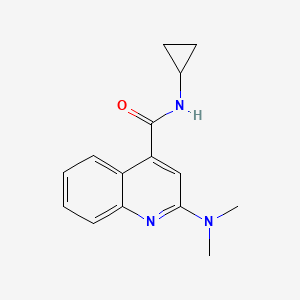![molecular formula C14H12FN3O2S B7548897 N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, also known as FP-3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. FP-3 has been shown to inhibit the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival.
Mechanism of Action
N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide inhibits the activity of PIM kinase by binding to its ATP-binding site, which prevents the kinase from phosphorylating its substrate proteins. PIM kinase is involved in the regulation of various cellular processes, such as cell cycle progression, apoptosis, and cell metabolism. By inhibiting PIM kinase, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on PIM kinase, with minimal effects on other kinases. This selectivity is important for reducing potential side effects and increasing the specificity of the drug. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, which are important for its potential use as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several advantages for lab experiments, such as its selectivity for PIM kinase, good oral bioavailability, and pharmacokinetic properties. However, this compound also has some limitations, such as its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, such as:
1. Further preclinical studies to determine the safety and efficacy of this compound in different types of cancer.
2. Clinical trials to evaluate the potential use of this compound in cancer treatment.
3. Development of new analogs of this compound with improved selectivity and potency.
4. Investigation of the potential use of this compound in combination with other cancer treatments.
5. Studies to determine the mechanism of resistance to this compound and the development of strategies to overcome resistance.
In conclusion, this compound is a small molecule inhibitor that has shown potential for use in cancer treatment. Its selective inhibition of PIM kinase and good pharmacokinetic properties make it a promising candidate for further preclinical and clinical studies. Future research on this compound should focus on improving its selectivity and potency, evaluating its safety and efficacy in humans, and investigating its potential use in combination with other cancer treatments.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves several steps, including the reaction of 5-fluoro-2-methylphenylamine with 3-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the reaction of the resulting intermediate with sulfonamide. The final product is obtained through purification and characterization by various analytical techniques, such as NMR and mass spectrometry.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been studied for its potential use in cancer treatment, as PIM kinase is known to be overexpressed in various types of cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-9-4-5-10(15)7-12(9)18-21(19,20)13-8-17-14-11(13)3-2-6-16-14/h2-8,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJNJLGHBZHZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)
![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)

methanone](/img/structure/B7548929.png)